2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-

Description

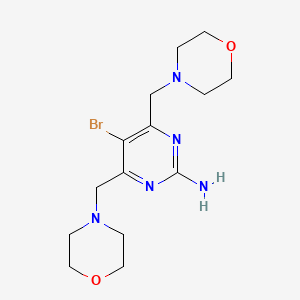

The compound 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is a pyrimidine derivative featuring a bromine atom at position 5 and two 4-morpholinylmethyl substituents at positions 4 and 5. Its molecular formula is estimated as C₁₄H₂₂BrN₄O₂ (molecular weight ≈ 358 g/mol).

Properties

CAS No. |

5430-55-7 |

|---|---|

Molecular Formula |

C14H22BrN5O2 |

Molecular Weight |

372.26 g/mol |

IUPAC Name |

5-bromo-4,6-bis(morpholin-4-ylmethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C14H22BrN5O2/c15-13-11(9-19-1-5-21-6-2-19)17-14(16)18-12(13)10-20-3-7-22-8-4-20/h1-10H2,(H2,16,17,18) |

InChI Key |

IKVVTVSBWAABCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C(=NC(=N2)N)CN3CCOCC3)Br |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Identifiers

| Property | Details |

|---|---|

| Molecular Formula | C14H22BrN5O2 |

| Molecular Weight | 372.26 g/mol |

| CAS Number | 5430-55-7 |

| IUPAC Name | 5-bromo-4,6-bis(morpholin-4-ylmethyl)pyrimidin-2-amine |

| Synonyms | NSC-13815 |

| SMILES | C1COCCN1CC2=C(C(=NC(=N2)N)CN3CCOCC3)Br |

The compound features a pyrimidine core substituted at positions 4 and 6 with morpholinylmethyl groups and a bromine atom at position 5, with an amino group at position 2.

Preparation Methods of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-

Overview

The synthesis of brominated pyrimidine derivatives, especially 5-bromo-2-substituted pyrimidines, presents challenges due to the reactivity of bromine and the need for selective substitution at multiple positions. Various methods have been reported for related 5-bromo-2-substituted pyrimidines, which can be adapted or serve as a basis for synthesizing the title compound.

General Synthetic Strategies for 5-Bromo-2-Substituted Pyrimidines

Four main synthetic routes are commonly reported for 5-bromo-2-substituted pyrimidines, which are relevant to the preparation of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-:

Organometallic Coupling Using Dimethylzinc

Reaction of 5-bromo-2-iodopyrimidine with dimethylzinc to introduce alkyl substituents. This method is limited by the pyrophoric nature and handling risks of dimethylzinc, making large-scale synthesis difficult.Organometallic Coupling Using Trimethylaluminum

Similar to the above, but using trimethylaluminum. This reagent is also highly reactive and moisture-sensitive, limiting scalability.Diazotization and Bromination of 5-Aminopyrimidine

Starting from 5-aminopyrimidine, diazotization followed by bromination introduces the bromine at position 5. However, 5-aminopyrimidine is expensive, increasing the overall cost.Cyclization Using Mucobromic Acid and Methylimidazole

This method involves cyclization with mucobromic acid, followed by decarboxylation. It suffers from low yields and requires chromatographic purification, increasing complexity and cost.

One-Step Synthesis Using 2-Bromomalonaldehyde and Amidines (Preferred Method)

A more efficient and scalable method reported involves a one-step condensation reaction between 2-bromomalonaldehyde and an amidine compound under acidic conditions to form 5-bromo-2-substituted pyrimidines. This method is advantageous due to:

- Use of inexpensive, readily available raw materials (2-bromomalonaldehyde and amidines).

- Short synthesis time and simple operation.

- Mild reaction conditions with acetic acid as solvent and acid catalyst.

- High safety profile and ease of post-reaction workup.

- Avoidance of pyrophoric reagents and chromatographic purification.

Typical Reaction Conditions and Procedure:

| Step | Conditions/Details |

|---|---|

| Reactants | 2-Bromomalonaldehyde (0.1 mol), amidine hydrochloride (0.1 mol) |

| Solvent | Glacial acetic acid (150 mL) |

| Additives | 3A molecular sieves (2 g) |

| Temperature | Initially 0 °C for mixing, then heated to 80 °C for addition, finally 100 °C for reaction completion |

| Reaction Time | 5-8 hours (monitored by HPLC) |

| Workup | Cooling, addition of water, filtration, washing with ethanol, extraction with dichloromethane and 5% NaOH aqueous solution, drying, and vacuum concentration |

Example Yields:

- 2-Methyl-5-bromopyrimidine: 43% yield, confirmed by $$^{1}H$$ NMR and MS.

- 5-Bromo-2-phenylpyrimidine: 33% yield, confirmed by $$^{1}H$$ NMR and MS.

This method can be adapted to introduce morpholinylmethyl groups by selecting appropriate amidine derivatives or subsequent functionalization steps.

Post-Synthesis Functionalization to Obtain 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-

While direct literature on the exact synthesis of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is limited, the following approach is inferred based on known pyrimidine chemistry:

- Step 1: Synthesize 5-bromo-2-aminopyrimidine core via the above one-step condensation.

- Step 2: Introduce morpholinylmethyl groups at positions 4 and 6 by nucleophilic substitution or Mannich-type reactions using morpholine and formaldehyde or chloromethyl derivatives under basic conditions.

This approach is consistent with the structural features and synthetic logic for such substituted pyrimidines.

Analytical Data and Characterization

| Analytical Technique | Observations for Related Compounds (Example: 2-Methyl-5-bromopyrimidine) |

|---|---|

| $$^{1}H$$ NMR (400 MHz, CDCl3) | δ 8.68 (s, 2H, pyrimidine protons), 2.69 (s, 3H, methyl group) |

| Mass Spectrometry (MS) | Molecular ion peak (M+H)+ at 173.21 m/z confirming molecular weight |

| HPLC Monitoring | Reaction completion confirmed by disappearance of starting materials |

Similar characterization would be applied to 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- to confirm purity and structure.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Dimethylzinc Coupling | 5-Bromo-2-iodopyrimidine, dimethylzinc | Established organometallic method | Pyrophoric reagent, scale-up issues | Moderate |

| Trimethylaluminum Coupling | 5-Bromo-2-iodopyrimidine, trimethylaluminum | Alternative organometallic route | Fire hazard, moisture sensitive | Moderate |

| Diazotization and Bromination | 5-Aminopyrimidine, diazotization agents | Direct bromination route | Expensive starting material | Variable |

| Cyclization with Mucobromic Acid | Mucobromic acid, methylimidazole | One-pot cyclization | Low yield, chromatographic purification needed | Low |

| One-Step Condensation (Preferred) | 2-Bromomalonaldehyde, amidines | Simple, safe, cost-effective | Moderate yield, requires optimization | 33-43 |

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in developing new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:

Key Observations :

Structural Impact on Physicochemical Properties :

- The target compound’s morpholinylmethyl groups increase its molecular weight and polarity compared to methyl-substituted analogs (e.g., 5-Bromo-4,6-dimethylpyrimidin-2-amine). This may improve aqueous solubility but reduce membrane permeability .

- Bromacil’s bulky 3-(1-methylpropyl) substituent contributes to its herbicidal activity, highlighting how substitution patterns dictate biological function .

Synthetic Accessibility: Morpholinyl groups are typically introduced via nucleophilic substitution (e.g., using potassium carbonate in acetonitrile), as seen in related thienopyrimidine syntheses . This suggests feasible scalability for the target compound.

Biological Relevance :

- Morpholine rings are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), where they facilitate hydrogen bonding with target proteins. The target compound’s structure aligns with motifs seen in experimental anticancer agents .

- In contrast, simpler methyl or halogenated pyrimidines (e.g., bromacil) are often agrochemicals due to their stability and moderate bioavailability .

Biological Activity

Chemical Identity

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-, with CAS Number 5430-55-7, has a molecular formula of CHBrNO and a molecular weight of 372.26 g/mol. This compound is characterized by its unique structure that includes a pyrimidine core substituted with bromine and morpholinylmethyl groups.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 372.261 g/mol |

| Density | 1.493 g/cm³ |

| Boiling Point | 524.5 °C |

| Flash Point | 271 °C |

| LogP | 0.9427 |

The biological activity of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- has been primarily investigated in the context of its potential as an antimalarial agent. Studies have indicated that similar pyrimidine derivatives exhibit inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme critical for the survival of the malaria parasite. The inhibition of this enzyme is a well-established mechanism for antimalarial drugs.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- exhibit promising activity against PfDHFR. For instance, a series of pyrimidine derivatives were synthesized and tested, revealing Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR and 13 to 208 nM against mutant strains . These findings suggest that the compound may possess significant antimalarial properties.

Case Studies

-

Anticancer Potential

Although primarily studied for its antimalarial properties, derivatives of pyrimidine compounds have shown anticancer activity. For example, research into related compounds revealed dose-dependent cytostatic effects against various cancer cell lines, including breast and colon cancers . This highlights the potential for broader therapeutic applications beyond malaria. -

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of 2-Pyrimidinamine derivatives to PfDHFR. These studies indicated strong binding interactions with key active site residues, suggesting that modifications to the pyrimidine core could enhance efficacy .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is limited, related compounds have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for assessing the viability of this compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4,6-bis(4-morpholinylmethyl)-2-pyrimidinamine, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by nucleophilic substitution with morpholinylmethyl groups. Reaction progress should be monitored via HPLC or TLC, with mass spectrometry (e.g., GC/MS) confirming intermediate structures . Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the target compound.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on H and C NMR to confirm substitution patterns. The bromine atom induces deshielding in adjacent protons, while morpholinylmethyl groups exhibit characteristic peaks at δ 2.3–3.5 ppm (morpholine CH) and δ 3.6–4.0 ppm (N-CH-pyrimidine) .

- Mass Spectrometry : High-resolution MS (HRMS) is essential to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns due to bromine (Br/Br) .

- IR Spectroscopy : Look for N-H stretching (~3400 cm) and C-Br vibrations (~600 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR spectra for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility of morpholinyl groups) or solvent interactions. Use computational tools like density functional theory (DFT) to simulate NMR spectra, accounting for solvent effects (e.g., PCM models). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals. If unresolved, consider X-ray crystallography (using SHELX software ) to confirm the solid-state structure and compare with solution-phase data.

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via LC-MS at intervals (e.g., 0, 24, 48 hrs). Identify degradation products using fragmentation patterns .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For solution-phase studies, employ sealed ampules under inert atmospheres to avoid oxidation.

Q. How can computational modeling predict the biological activity of this compound, given its structural similarity to kinase inhibitors?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) against kinase targets (e.g., Bruton’s tyrosine kinase) using the compound’s 3D structure (optimized via Gaussian or similar software). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Compare with known inhibitors (e.g., pyrimido[5,4-b]pyrrolizines ) to identify key pharmacophoric features.

Q. What experimental approaches can address low yields in the final substitution step (morpholinylmethyl addition)?

- Methodological Answer : Optimize reaction conditions:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Temperature Control : Gradual heating (40–60°C) prevents side reactions. Monitor intermediates via in-situ IR or Raman spectroscopy to identify kinetic bottlenecks.

Data Analysis & Contradictions

Q. How should researchers interpret conflicting mass spectrometry data (e.g., unexpected adducts or fragmentation)?

- Methodological Answer : Adducts (e.g., [M+Na]) are common in ESI-MS. Use isotopic pattern analysis to distinguish adducts from impurities. For ambiguous fragments, perform tandem MS/MS to compare with reference libraries (NIST Chemistry WebBook ). If contamination is suspected, repeat synthesis with stricter purification (e.g., preparative HPLC).

Q. What methods validate crystallographic data quality when using SHELX for structure refinement?

- Methodological Answer : After initial refinement with SHELXL , check R-factors (, ) and goodness-of-fit (GOF). Validate thermal displacement parameters (ADPs) for anomalies. Use the CheckCIF tool (IUCr) to identify symmetry or occupancy errors. For twinned crystals, apply twin-law refinement and compare results with non-twinned datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.